molecular formula C14H20ClN3O B15112411 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

Katalognummer: B15112411
Molekulargewicht: 281.78 g/mol
InChI-Schlüssel: RVUXDPKGYPTKRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine (CAS: 1856090-63-5) is a pyrazole-derived compound with the molecular formula C₁₄H₂₀ClN₃O and a molecular weight of 281.78 g/mol . Its structure features:

  • A 1-ethyl group at the pyrazole ring’s position 1.
  • A 3-methyl group at position 2.
  • An N-(2-methoxybenzyl) substituent at position 3.

The 2-methoxybenzyl group introduces steric and electronic effects that influence solubility, bioavailability, and intermolecular interactions.

Eigenschaften

Molekularformel

C14H20ClN3O

Molekulargewicht

281.78 g/mol

IUPAC-Name

1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-4-17-10-13(11(2)16-17)15-9-12-7-5-6-8-14(12)18-3;/h5-8,10,15H,4,9H2,1-3H3;1H

InChI-Schlüssel

RVUXDPKGYPTKRT-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CC=C2OC.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    N-Substitution with 2-methoxybenzyl group: This step involves the reaction of the pyrazole with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation at position 3: This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the original substituents.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table compares key features of 1-ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data/Findings
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine N-(2-methoxybenzyl) at C4 C₁₄H₂₀ClN₃O 281.78 Noted for potential pharmacological applications; no explicit biological data available.
1-Ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine N-(4-fluorobenzyl) at C4 C₁₃H₁₆FN₃ 233.29 Fluorine substitution enhances metabolic stability; no melting point or bioactivity reported.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl at C1; N-cyclopropyl at C4 C₁₂H₁₅N₅ 229.29 Melting point: 104–107°C; synthesized via Buchwald–Hartwig coupling (17.9% yield) .
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride 2-fluoroethyl at C1 C₆H₁₂Cl₂FN₃ 216.09 Exists as a dihydrochloride salt; no stability or activity data provided.

Key Observations:

  • Steric Hindrance : The cyclopropyl group in ’s compound reduces steric bulk compared to benzyl derivatives, possibly improving membrane permeability .
  • Salt Forms : The dihydrochloride salt in ’s compound suggests improved aqueous solubility, a critical factor for drug delivery .

Analytical and Metabolic Profiles

  • Fragmentation Patterns : The N-(2-methoxybenzyl) group in the primary compound produces characteristic fragments at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺) during mass spectrometry, aiding in structural identification .
  • Metabolic Stability : Fluorinated analogs (e.g., 4-fluorobenzyl) exhibit slower oxidative metabolism due to C–F bond strength, whereas methoxy groups may undergo demethylation .

Biologische Aktivität

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine (CAS No. 1856090-63-5) is a compound belonging to the pyrazole class, characterized by its unique molecular structure that includes an ethyl group, a methoxybenzyl moiety, and a methyl group on the pyrazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities.

PropertyDetails
Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
IUPAC Name 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
Purity 98%

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine, exhibit significant antimicrobial activity. A study highlighted that various pyrazole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with similar structures have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Pyrazole derivatives are also being investigated for their antitumor properties. The compound's structural features may contribute to its ability to inhibit tumor cell proliferation. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

The biological activity of 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is believed to involve interactions with specific molecular targets within the cell. These interactions may include:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in cell signaling pathways, thereby affecting cell growth and survival.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial activities against a range of bacteria. The results indicated that certain derivatives had lower Minimum Inhibitory Concentrations (MIC) compared to standard antibiotics .
  • Antitumor Studies : Another investigation assessed the cytotoxic effects of pyrazole derivatives on different cancer cell lines. The findings revealed that some compounds exhibited significant cytotoxicity, indicating their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : Research has delved into the SAR of pyrazole derivatives, identifying structural features that enhance biological activity. Modifications at specific positions on the pyrazole ring have been correlated with increased potency against various biological targets .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine, and how can reaction yields be improved?

Methodological Answer:

  • Key Steps :
    • Catalyst Selection : Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) are effective for facilitating Ullmann-type couplings in pyrazole derivatives, as demonstrated in analogous syntheses .
    • Solvent and Temperature : Dimethyl sulfoxide (DMSO) at 35°C promotes solubility and reaction efficiency, but higher temperatures (e.g., 65°C in ethanol) may improve cyclization steps for related compounds .
    • Purification : Gradient elution with ethyl acetate/hexane (0–100%) via flash chromatography ensures high purity, though recrystallization from methanol may enhance crystalline yield .
  • Yield Optimization :
    • Use stoichiometric excess of the benzylamine derivative (e.g., 2-methoxybenzylamine) to drive the reaction forward.
    • Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

  • Primary Techniques :
    • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., methoxy groups at δ ~3.8 ppm; pyrazole protons at δ 7.0–8.5 ppm) .
    • HRMS (ESI) : Confirm molecular weight ([M+H]+) with <5 ppm error to validate synthesis .
    • IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C-H bends (~1600 cm⁻¹) .
  • Discrepancy Resolution :
    • Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
    • Compare experimental data with computational predictions (e.g., DFT calculations for IR/NMR) .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

  • Anticonvulsant Activity :
    • Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) assays to evaluate seizure inhibition, following protocols for structurally related pyrazoles .
  • Antibacterial Screening :
    • Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
  • Cytotoxicity :
    • Employ MTT assays on human cell lines (e.g., HepG2) to assess safety margins .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory bioactivity data across pyrazole derivatives?

Methodological Answer:

  • Hypothesis-Driven Approach :
    • Structural Modifications : Introduce substituents (e.g., halogens at the 4-position) to study electronic effects on receptor binding .
    • Isosteric Replacement : Replace the methoxy group with ethoxy or trifluoromethoxy to assess steric and electronic contributions .
  • Data Reconciliation :
    • Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinities to targets like GABA receptors .
    • Validate via dose-response curves and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What strategies are recommended for elucidating the metabolic stability and pharmacokinetic (PK) profile of this compound?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate with liver microsomes (human/rat) to identify phase I metabolites via LC-MS/MS .
    • Assess CYP450 inhibition potential using fluorogenic substrates (e.g., CYP3A4) .
  • In Vivo PK Studies :
    • Administer intravenously/orally to rodents, with serial blood sampling for AUC and half-life calculations.
    • Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Perform DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor interactions (e.g., with NMDA receptors) over 100-ns trajectories to study binding stability .
  • QSAR Modeling :
    • Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.